molecular formula C12H20O3 B14498173 11-Hydroxydodec-8-ynoic acid CAS No. 64418-69-5

11-Hydroxydodec-8-ynoic acid

Cat. No.: B14498173
CAS No.: 64418-69-5
M. Wt: 212.28 g/mol
InChI Key: GWJICPKANRHSFX-UHFFFAOYSA-N
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Description

11-Hydroxydodec-8-ynoic acid is an organic compound with the molecular formula C12H20O3. It contains a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a dodecynoic acid backbone. This compound is notable for its unique structure, which includes both an alkyne (triple bond) and a hydroxyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxydodec-8-ynoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable alkyne precursor, such as 1-dodecyne.

    Hydroxylation: The alkyne is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position.

    Carboxylation: The hydroxylated intermediate is then carboxylated using carbon dioxide (CO2) in the presence of a base, such as sodium hydroxide (NaOH), to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxydodec-8-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of alkyl halides or other substituted derivatives

Scientific Research Applications

11-Hydroxydodec-8-ynoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 11-Hydroxydodec-8-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes or modulate the expression of genes related to inflammation and cell proliferation.

Comparison with Similar Compounds

    9,10,18-Trihydroxyoctadecanoic acid: Similar in structure but with additional hydroxyl groups.

    Crepenynic acid: Contains an alkyne group but differs in chain length and functional groups.

    Stearolic acid: Another alkyne-containing fatty acid with a different carbon chain length.

Uniqueness: 11-Hydroxydodec-8-ynoic acid is unique due to its specific combination of a hydroxyl group and an alkyne group on a dodecynoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

64418-69-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

11-hydroxydodec-8-ynoic acid

InChI

InChI=1S/C12H20O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-4,6,8-10H2,1H3,(H,14,15)

InChI Key

GWJICPKANRHSFX-UHFFFAOYSA-N

Canonical SMILES

CC(CC#CCCCCCCC(=O)O)O

Origin of Product

United States

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